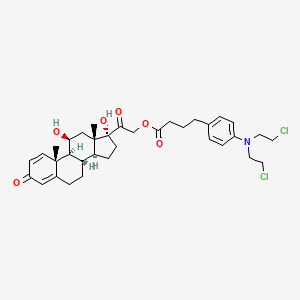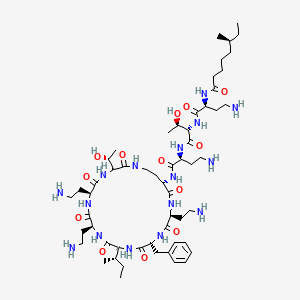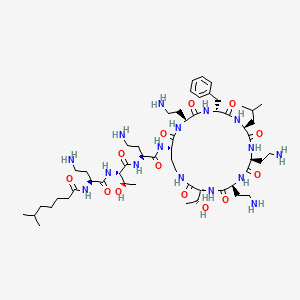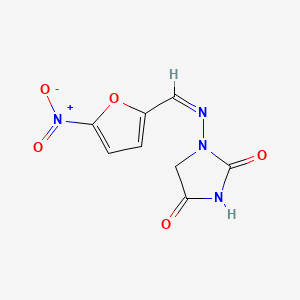
Prednimustine
Vue d'ensemble
Description
Prednimustine est un composé synthétique utilisé principalement en chimiothérapie pour le traitement des leucémies et des lymphomes. Il s’agit d’un ester formé à partir de deux autres médicaments, la prednisolone et le chlorambucil . This compound combine les propriétés des deux composés parents, offrant à la fois des effets anti-inflammatoires et cytotoxiques .
2. Méthodes de Préparation
Voies de Synthèse et Conditions de Réaction : this compound est synthétisé par estérification de la prednisolone avec le chlorambucil. Le processus implique la réaction de la prednisolone avec le chlorambucil en présence d’un catalyseur et d’un solvant appropriés . Les conditions de réaction comprennent typiquement une température et un pH contrôlés pour assurer la formation de la liaison ester sans décomposer les réactifs .
Méthodes de Production Industrielle : Dans les contextes industriels, la synthèse de la this compound suit une voie similaire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le produit final avec un rendement et une pureté élevés . La production industrielle intègre également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du composé .
3. Analyse des Réactions Chimiques
Types de Réactions : This compound subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution .
Réactifs et Conditions Courants :
Hydrolyse : En solution aqueuse, la this compound peut s’hydrolyser pour libérer la prednisolone et le chlorambucil.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent la prednisolone, le chlorambucil et leurs dérivés oxydés ou substitués respectifs .
4. Applications de la Recherche Scientifique
This compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie .
Chimie : En chimie, la this compound est utilisée comme un composé modèle pour étudier les réactions d’estérification et la stabilité des liaisons ester dans diverses conditions .
Biologie : En recherche biologique, la this compound est utilisée pour étudier les mécanismes cellulaires de l’action et de la résistance des médicaments, en particulier dans les cellules cancereuses .
Médecine : En médecine, la this compound est principalement utilisée en chimiothérapie pour le traitement des leucémies et des lymphomes . Elle est également étudiée pour son utilisation potentielle dans le traitement d’autres types de cancer, tels que le cancer du sein, de la prostate et de l’ovaire .
Industrie : Dans l’industrie pharmaceutique, la this compound est utilisée dans le développement de nouveaux médicaments et formulations anticancereux .
5. Mécanisme d’Action
This compound exerce ses effets par une combinaison des mécanismes de ses composés parents, la prednisolone et le chlorambucil .
Cibles Moléculaires et Voies :
Chlorambucil : Chlorambucil agit comme un agent alkylant, formant des liaisons croisées dans l’ADN et inhibant la réplication et la transcription de l’ADN.
L’action combinée de ces mécanismes aboutit à l’inhibition de la croissance et de la prolifération des cellules cancereuses .
6. Comparaison avec des Composés Similaires
This compound est unique en ce qu’il combine les propriétés à la fois de la prednisolone et du chlorambucil, offrant à la fois des effets anti-inflammatoires et cytotoxiques .
Composés Similaires :
Chlorambucil : Un agent alkylant de la moutarde à l’azote utilisé en chimiothérapie.
Prednisolone : Un glucocorticoïde utilisé pour ses propriétés anti-inflammatoires et immunosuppressives.
Bendamustine : Un autre agent alkylant avec un mécanisme d’action similaire à celui du chlorambucil mais avec une structure chimique différente.
Unicité : L’unicité de la this compound réside dans sa double action, combinant les effets anti-inflammatoires de la prednisolone avec les effets cytotoxiques du chlorambucil . Cette combinaison permet une gamme plus large d’applications thérapeutiques et une efficacité potentiellement améliorée dans le traitement de certains cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prednimustine is synthesized by esterifying prednisolone with chlorambucil. The process involves the reaction of prednisolone with chlorambucil in the presence of a suitable catalyst and solvent . The reaction conditions typically include controlled temperature and pH to ensure the formation of the ester bond without decomposing the reactants .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to obtain the final product with high yield and purity . The industrial production also incorporates stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Prednimustine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to release prednisolone and chlorambucil.
Major Products Formed: The major products formed from these reactions include prednisolone, chlorambucil, and their respective oxidized or substituted derivatives .
Applications De Recherche Scientifique
Prednimustine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model compound to study esterification reactions and the stability of ester bonds under various conditions .
Biology: In biological research, this compound is used to investigate the cellular mechanisms of drug action and resistance, particularly in cancer cells .
Medicine: In medicine, this compound is primarily used in chemotherapy for the treatment of leukemias and lymphomas . It is also being studied for its potential use in treating other types of cancer, such as breast, prostate, and ovarian cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and formulations .
Mécanisme D'action
Prednimustine exerts its effects through a combination of the mechanisms of its parent compounds, prednisolone and chlorambucil .
Molecular Targets and Pathways:
Chlorambucil: Chlorambucil acts as an alkylating agent, forming cross-links in DNA and inhibiting DNA replication and transcription.
The combined action of these mechanisms results in the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Prednisolone: A glucocorticoid used for its anti-inflammatory and immunosuppressive properties.
Bendamustine: Another alkylating agent with a similar mechanism of action to chlorambucil but with a different chemical structure.
Uniqueness: Prednimustine’s uniqueness lies in its dual action, combining the anti-inflammatory effects of prednisolone with the cytotoxic effects of chlorambucil . This combination allows for a broader range of therapeutic applications and potentially improved efficacy in treating certain cancers .
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45Cl2NO6/c1-33-14-12-26(39)20-24(33)8-11-27-28-13-15-35(43,34(28,2)21-29(40)32(27)33)30(41)22-44-31(42)5-3-4-23-6-9-25(10-7-23)38(18-16-36)19-17-37/h6-7,9-10,12,14,20,27-29,32,40,43H,3-5,8,11,13,15-19,21-22H2,1-2H3/t27-,28-,29-,32+,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNWDWLWUCIHC-GUPDPFMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=CC35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021183 | |
| Record name | Prednimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from methanol | |
CAS No. |
29069-24-7 | |
| Record name | Prednimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29069-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednimustine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029069247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prednimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403SIO2S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREDNIMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163-164 °C | |
| Record name | PREDNIMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)


